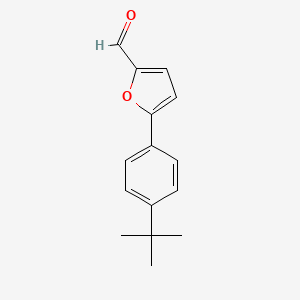

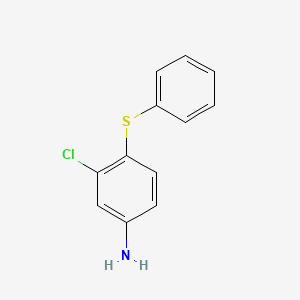

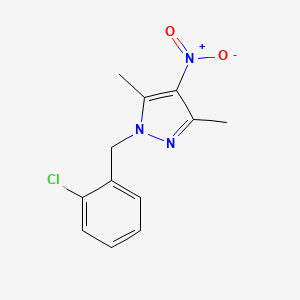

![molecular formula C8H10N2O3S B3370203 N-[4-(methylsulfonyl)phenyl]urea CAS No. 343247-75-6](/img/structure/B3370203.png)

N-[4-(methylsulfonyl)phenyl]urea

Übersicht

Beschreibung

N-[4-(methylsulfonyl)phenyl]urea is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of N-substituted ureas, such as N-[4-(methylsulfonyl)phenyl]urea, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .Molecular Structure Analysis

The molecular structure of N-[4-(methylsulfonyl)phenyl]urea consists of a sulfonyl group (-S(=O)2) bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .Chemical Reactions Analysis

N-[4-(methylsulfonyl)phenyl]urea can participate in various chemical reactions. For instance, it can be used in the synthesis of tetrasubstituted pyrimidine derivatives, which have been evaluated for antiproliferative activity against human cancer cell lines .Physical And Chemical Properties Analysis

N-[4-(methylsulfonyl)phenyl]urea has a predicted melting point of 158.23°C, a predicted boiling point of approximately 414.4°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives, which have shown promising antimicrobial activities . One of the synthesized compounds, 7g, was identified as a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Activity

The compound has been used in the synthesis of derivatives that have shown good anti-inflammatory activity . These compounds have shown excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .

COX Inhibitory Activity

The compound has been used in the synthesis of benzimidazole derivatives, which have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . Several compounds showed selective inhibition to COX-2 isozyme .

Anti-inflammatory Drug Development

The compound has been used in the development of new anti-inflammatory drugs . The synthesized compounds were also evaluated for their anti-inflammatory activity and ulcerogenic liability .

In Silico ADME Prediction

The compound has been used in the design and synthesis of new 2-(4-(methylsulfonyl)phenyl) benzimidazoles . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .

Cardiovascular Side Effects Reduction

The compound has been used in the synthesis of derivatives that release moderate amounts of nitric oxide (NO) to decrease the side effects associated with selective COX-2 inhibitors .

Eigenschaften

IUPAC Name |

(4-methylsulfonylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFYWMJTOUUIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(methylsulfonyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)

![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)

![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)